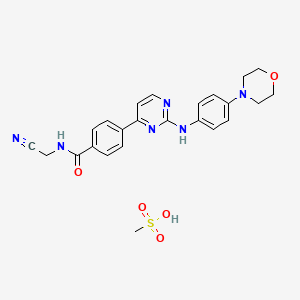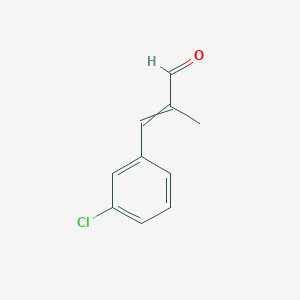
5-(哌啶-4-基)恶唑
描述
5-(Piperidin-4-yl)oxazole is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-4-yl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 激酶抑制剂: 5-(哌啶-4-基)恶唑作为激酶抑制剂设计中的药效团。 这些化合物靶向参与细胞信号通路的特异性激酶,在癌症治疗和其他疾病中具有应用 .
- VEGFR-2 抑制剂: 血管内皮生长因子受体 2 (VEGFR-2) 抑制剂在抗血管生成治疗中发挥关键作用,用于癌症治疗 .
- 免疫抑制剂: 一些 5-(哌啶-4-基)恶唑的衍生物表现出免疫抑制特性,使其成为自身免疫性疾病管理的潜在候选药物 .
- 抗病毒剂: 研究人员探索了恶唑衍生物的抗病毒活性,包括含有哌啶部分的那些衍生物 .
- 5-(哌啶-4-基)恶唑衍生物已证明具有抗菌和抗真菌作用。 例如,某些化合物表现出有效的抗菌作用和中等程度的抗真菌活性 .
- 研究人员继续探索新的合成路线来获取 5-(哌啶-4-基)恶唑衍生物。 这些方法有助于该化合物可用于进一步研究 .
药理学和药物化学
抗菌和抗真菌活性
神经药理学和中枢神经系统疾病
心血管研究
化学生物学和合成方法
生物学评估和构效关系 (SAR)
生化分析
Biochemical Properties
5-(Piperidin-4-yl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(Piperidin-4-yl)oxazole has been shown to bind to specific enzymes, modulating their catalytic activity. This interaction often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 5-(Piperidin-4-yl)oxazole can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-(Piperidin-4-yl)oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Piperidin-4-yl)oxazole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 5-(Piperidin-4-yl)oxazole exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 5-(Piperidin-4-yl)oxazole can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s catalytic activity. Alternatively, it can function as an enzyme activator by stabilizing the enzyme’s active conformation. Additionally, 5-(Piperidin-4-yl)oxazole can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Piperidin-4-yl)oxazole in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-(Piperidin-4-yl)oxazole remains stable under specific conditions, but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to 5-(Piperidin-4-yl)oxazole has been associated with sustained changes in cellular behavior, such as altered cell proliferation and differentiation rates .
Dosage Effects in Animal Models
The effects of 5-(Piperidin-4-yl)oxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, 5-(Piperidin-4-yl)oxazole can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
5-(Piperidin-4-yl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. Additionally, 5-(Piperidin-4-yl)oxazole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-(Piperidin-4-yl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-(Piperidin-4-yl)oxazole, influencing its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(Piperidin-4-yl)oxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-(Piperidin-4-yl)oxazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSQWPXEJNCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


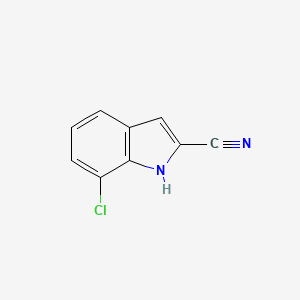
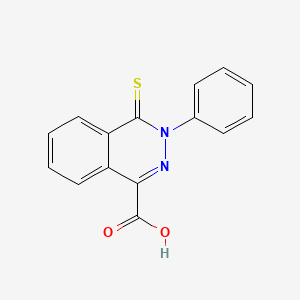
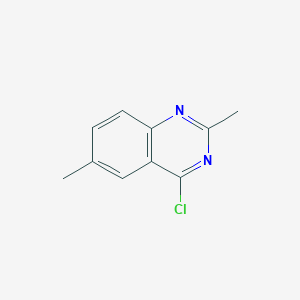
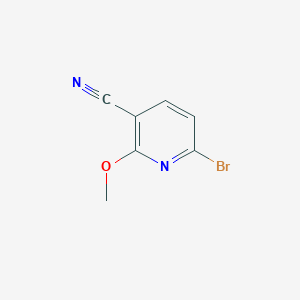

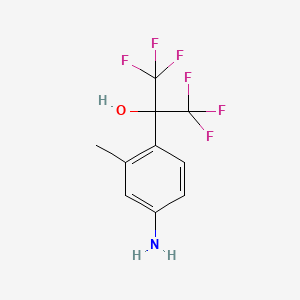
![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)
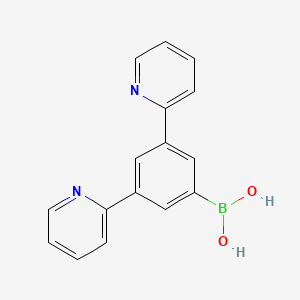
![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)
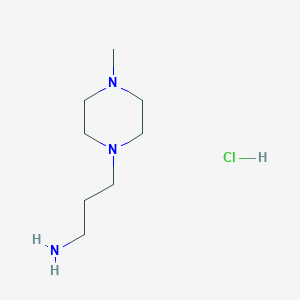

![6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine](/img/structure/B1513254.png)
